molecular formula C10H13BrN2 B13542010 3-Bromo-2-(piperidin-2-yl)pyridine

3-Bromo-2-(piperidin-2-yl)pyridine

Cat. No.: B13542010
M. Wt: 241.13 g/mol
InChI Key: RXKFLAIOQDZELX-UHFFFAOYSA-N
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Description

3-Bromo-2-(piperidin-2-yl)pyridine is a brominated pyridine derivative featuring a piperidinyl substituent at the 2-position. 2-position) . These compounds are pivotal intermediates in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and boronate-containing molecules for cross-coupling reactions .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

3-bromo-2-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13BrN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2

InChI Key

RXKFLAIOQDZELX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=CC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes:
  • One synthetic route involves the reaction of α-bromoketones with 2-aminopyridine.
  • The reaction conditions are mild and metal-free, typically carried out in toluene.
  • The C–C bond cleavage is promoted by I2 and TBHP (tert-butyl hydroperoxide).

Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.

Chemical Reactions Analysis

3-Bromo-2-(piperidin-2-yl)pyridine can undergo various reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Common Reagents: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), and various metal catalysts are used.

    Major Products: The major products depend on the specific reaction conditions, but substitution at the bromine position is common.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In drug discovery and medicinal chemistry.

    Medicine: It may have potential therapeutic applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action is context-dependent and would vary based on its specific application. Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Substituent Variations in Bromopyridines

Piperidinyl-Substituted Bromopyridines

3-Bromo-5-(piperidin-2-yl)pyridine Structure: Piperidinyl group at the 5-position. Molecular Weight: 255.16 g/mol (C₁₁H₁₅BrN₂). Applications: Used in bioactive molecule synthesis (e.g., RAS inhibitors) . Safety: Limited ecotoxicity data; recommended for lab use only .

3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine

  • Structure : Piperidinyl at 6-position with methyl at 2-position.
  • Molecular Weight : 255.16 g/mol (C₁₁H₁₅BrN₂).
  • Key Difference : Positional isomerism alters steric and electronic profiles, affecting reactivity in cross-coupling reactions .

Aryl- and Alkyl-Substituted Bromopyridines

3-Bromo-2-(p-tolyl)pyridine

  • Structure : Aromatic p-tolyl group at 2-position.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (77% yield) .
  • Applications : Intermediate for cyclohexyloxy derivatives in ligand synthesis .

(S)-3-Bromo-2-(1-methoxyethyl)pyridine

  • Structure : Chiral methoxyethyl substituent at 2-position.
  • Synthesis : Achieved via NaH/CH₃I methylation (75% yield) .
  • Utility : Precursor for boronate esters in asymmetric catalysis .

Halogenated and Fluorinated Derivatives

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

  • Structure : Difluoromethyl and trifluoromethyl groups at 2- and 6-positions.
  • Molecular Weight : 276 g/mol (C₇H₃BrF₅N).
  • Properties : Enhanced electrophilicity due to electron-withdrawing fluorine groups, useful in agrochemical synthesis .

3-Bromo-2-(2-chloro-2-phenylethenyl)pyridine

  • Structure : Chlorinated styryl substituent at 2-position.
  • Reactivity : Undergoes hydrohalogenation for vinyl halide synthesis .

Key Trends :

  • Piperidinyl vs. Aryl Groups : Piperidinyl substituents enhance solubility and bioavailability compared to aromatic groups, making them favorable in drug discovery .
  • Fluorinated Derivatives : Exhibit higher reactivity in nucleophilic substitutions due to electron-deficient pyridine rings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-(piperidin-2-yl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3-bromo-2-iodopyridine and piperidin-2-ylboronic acid derivatives under inert atmospheres (N₂/Ar) improves regioselectivity. Key parameters include catalyst loading (1-5 mol% Pd), temperature (80-120°C), and solvent choice (toluene or DMF) .
  • Critical Conditions : Base selection (e.g., K₂CO₃) and ligand systems (e.g., XPhos) are crucial for minimizing side reactions. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regiochemistry via coupling patterns (e.g., pyridine C-H at δ 8.2-8.5 ppm, piperidine protons at δ 1.5-2.8 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (C₁₀H₁₂BrN₂, theoretical M⁺ = 255.02 g/mol) .
  • X-ray Crystallography : Resolves steric effects of the piperidine ring and bromine substitution .

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